molecular formula C7H9FN2 B2581705 2-(3-Fluoropyridin-4-yl)ethan-1-amine CAS No. 910410-89-8

2-(3-Fluoropyridin-4-yl)ethan-1-amine

Cat. No.: B2581705
CAS No.: 910410-89-8
M. Wt: 140.161
InChI Key: RHSWGJPKTJSLIC-UHFFFAOYSA-N
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Description

2-(3-Fluoropyridin-4-yl)ethan-1-amine is a chemical compound with the molecular formula C7H9FN2 and a molecular weight of 140.16 g/mol . It is a fluorinated derivative of pyridine, which is a basic heterocyclic organic compound. The presence of a fluorine atom in the pyridine ring imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the nucleophilic substitution reaction of a halogenated pyridine derivative with a suitable fluorinating agent . For example, 3-chloropyridine can be reacted with potassium fluoride in the presence of a suitable solvent to yield 3-fluoropyridine. This intermediate can then be further reacted with ethylenediamine under appropriate conditions to obtain 2-(3-Fluoropyridin-4-yl)ethan-1-amine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents, solvents, and reaction conditions can be optimized to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and other advanced technologies may be employed to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluoropyridin-4-yl)ethan-1-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary amines. Substitution reactions can result in various substituted pyridine derivatives .

Mechanism of Action

The mechanism of action of 2-(3-Fluoropyridin-4-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The ethanamine group can also participate in hydrogen bonding and other interactions with biological molecules, further influencing the compound’s effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Fluoropyridin-4-yl)ethan-1-amine is unique due to the specific positioning of the fluorine atom on the pyridine ring, which can influence its chemical reactivity and biological activity. The combination of the fluorine atom and the ethanamine group provides a distinct set of properties that can be exploited in various applications .

Properties

IUPAC Name

2-(3-fluoropyridin-4-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FN2/c8-7-5-10-4-2-6(7)1-3-9/h2,4-5H,1,3,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHSWGJPKTJSLIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1CCN)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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